
Application Note: A Stability-Indicating HPLC
Method for the Quantification of Dapsone

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Dapsone

Cat. No.: B1669823 Get Quote

Introduction

Dapsone, (4,4'-diaminodiphenyl sulfone), is a sulfone antibiotic primarily used in the treatment

of leprosy, dermatitis herpetiformis, and Pneumocystis pneumonia.[1][2] To ensure the quality,

safety, and efficacy of pharmaceutical products containing Dapsone, it is crucial to employ a

validated stability-indicating analytical method. A stability-indicating method is a validated

quantitative analytical procedure that can detect a decrease in the amount of the active

pharmaceutical ingredient (API) due to degradation. It should also be able to separate and

quantify the degradation products formed under various stress conditions. This application note

details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method

for the determination of Dapsone in the presence of its degradation products.

Principle

The method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with

UV detection to separate Dapsone from its potential degradation products. The separation is

achieved on a C18 column with an isocratic mobile phase consisting of a mixture of an

aqueous buffer and an organic solvent. The method has been validated according to the

International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended

purpose.[1]

Experimental Protocols
1. Materials and Reagents
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Dapsone reference standard (USP grade)

Dapsone tablets (100 mg)[1]

Methanol (HPLC grade)[1]

Acetonitrile (HPLC grade)

Ammonium acetate (Analytical grade)[1]

Acetic acid (Glacial, AR grade)[1]

Hydrochloric acid (37%, AR grade)[1]

Sodium hydroxide (pellets, AR grade)[1]

Hydrogen peroxide (30%, AR grade)[1]

High purity water (HPLC grade)

2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is used. The chromatographic

conditions are summarized in the table below.
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Parameter Condition

HPLC System Agilent 1200 series or equivalent

Column
C18 column (e.g., Neosphere C18, 150 x 4.6

mm, 3.5 µm)[1]

Mobile Phase

10 mM Ammonium acetate buffer (pH 3.0

adjusted with acetic acid) : Methanol (60:40 v/v)

[1]

Flow Rate 1.0 mL/min[1]

Detection Wavelength 295 nm[1]

Injection Volume 20 µL

Column Temperature Ambient

Run Time Approximately 15 minutes

3. Preparation of Solutions

Mobile Phase Preparation: Dissolve 0.77 g of ammonium acetate in 1000 mL of HPLC grade

water to prepare a 10 mM solution.[1] Adjust the pH to 3.0 with glacial acetic acid.[1] Mix 600

mL of this buffer with 400 mL of methanol.[1] Filter the mobile phase through a 0.45 µm

membrane filter and degas by sonication for 15 minutes.

Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Dapsone reference

standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with

methanol.

Working Standard Solution (10 µg/mL): Dilute 1 mL of the standard stock solution to 100 mL

with the mobile phase.

Sample Stock Solution (1000 µg/mL): Weigh and finely powder 20 Dapsone tablets.[3]

Transfer a quantity of the powder equivalent to 100 mg of Dapsone into a 100 mL volumetric

flask. Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve the

Dapsone.[3] Cool to room temperature, dilute to volume with methanol, and mix well. Filter

the solution through a 0.45 µm syringe filter.
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Sample Working Solution (10 µg/mL): Dilute 1 mL of the filtered sample stock solution to 100

mL with the mobile phase.

Forced Degradation Studies
Forced degradation studies were performed to demonstrate the stability-indicating nature of the

method.[4][5] A stock solution of Dapsone (1000 µg/mL) was subjected to the following stress

conditions:

Acid Hydrolysis: 1 mL of Dapsone stock solution was mixed with 1 mL of 5 N HCl and kept

at room temperature for 48 hours.[1] The solution was then neutralized with 5 N NaOH and

diluted with the mobile phase to a final concentration of 10 µg/mL.[1]

Base Hydrolysis: 1 mL of Dapsone stock solution was mixed with 1 mL of 2.5 N methanolic

NaOH and kept at room temperature for 48 hours.[1] The solution was then neutralized with

2.5 N HCl and diluted with the mobile phase to a final concentration of 10 µg/mL.[1]

Oxidative Degradation: 1 mL of Dapsone stock solution was mixed with 1 mL of 30% H₂O₂

and kept at room temperature for 48 hours.[1] The solution was then diluted with the mobile

phase to a final concentration of 10 µg/mL.[1]

Thermal Degradation: Dapsone powder was kept in an oven at 80°C for 48 hours.[1] A

solution of 10 µg/mL was then prepared in the mobile phase.[1]

Photolytic Degradation: A solution of Dapsone (1000 µg/mL) in methanol was exposed to

direct sunlight for 48 hours. A working solution of 10 µg/mL was then prepared in the mobile

phase.

Summary of Forced Degradation Results

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://acv-verdun.fr/kcfinder/upload/files/bofewarezuzogemuriwe.pdf
https://www.biopharminternational.com/view/forced-degradation-studies-regulatory-considerations-and-implementation
https://www.benchchem.com/product/b1669823?utm_src=pdf-body
https://www.benchchem.com/product/b1669823?utm_src=pdf-body
https://www.pharmahealthsciences.net/pdfs/volume6-issue22018/31.vol6-issue2-2018-MS-15593.pdf
https://www.pharmahealthsciences.net/pdfs/volume6-issue22018/31.vol6-issue2-2018-MS-15593.pdf
https://www.benchchem.com/product/b1669823?utm_src=pdf-body
https://www.pharmahealthsciences.net/pdfs/volume6-issue22018/31.vol6-issue2-2018-MS-15593.pdf
https://www.pharmahealthsciences.net/pdfs/volume6-issue22018/31.vol6-issue2-2018-MS-15593.pdf
https://www.benchchem.com/product/b1669823?utm_src=pdf-body
https://www.pharmahealthsciences.net/pdfs/volume6-issue22018/31.vol6-issue2-2018-MS-15593.pdf
https://www.pharmahealthsciences.net/pdfs/volume6-issue22018/31.vol6-issue2-2018-MS-15593.pdf
https://www.benchchem.com/product/b1669823?utm_src=pdf-body
https://www.pharmahealthsciences.net/pdfs/volume6-issue22018/31.vol6-issue2-2018-MS-15593.pdf
https://www.pharmahealthsciences.net/pdfs/volume6-issue22018/31.vol6-issue2-2018-MS-15593.pdf
https://www.benchchem.com/product/b1669823?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669823?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Stress Condition % Degradation of Dapsone Observations

Acid Hydrolysis (5N HCl, 48h) 51.77%[1]

One major degradation peak

observed at a different

retention time.

Base Hydrolysis (2.5N NaOH,

48h)
69.84%[1]

Significant degradation with no

distinct degradation peaks

observed under these

conditions.

Oxidative Degradation (30%

H₂O₂, 48h)
46.95%[1]

Significant degradation

observed.[1]

Thermal Degradation (80°C,

48h)
15.23%[1] Minor degradation observed.

Photolytic Degradation

(Sunlight, 48h)
Significant Degradation[6]

Formation of a

photodegradation product was

observed.[6]

Method Validation
The developed HPLC method was validated as per ICH guidelines for the following

parameters:

1. System Suitability

Parameter Acceptance Criteria Observed Value

Tailing Factor ≤ 2 1.1

Theoretical Plates ≥ 2000 15483

% RSD of Peak Area ≤ 2.0% 0.5%[7]

2. Linearity

The linearity of the method was evaluated by analyzing six concentrations of Dapsone ranging

from 2 to 12 µg/mL. The calibration curve showed a good linear relationship.[1]
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Parameter Result

Linearity Range 2 - 12 µg/mL[1]

Correlation Coefficient (r²) ≥ 0.999

3. Accuracy

The accuracy of the method was determined by recovery studies at three different

concentration levels (80%, 100%, and 120%).

Spiked Level
Amount Added
(µg/mL)

Amount Recovered
(µg/mL)

% Recovery

80% 8 7.96 99.50%

100% 10 10.02 100.20%

120% 12 11.94 99.50%

4. Precision

The precision of the method was evaluated by performing intra-day and inter-day precision

studies.

Precision % RSD of Peak Area

Intra-day < 2.0%

Inter-day < 2.0%

5. Robustness

The robustness of the method was evaluated by making small, deliberate variations in the

chromatographic conditions.
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Parameter Variation % RSD of Peak Area

Flow Rate (± 0.1 mL/min) < 2.0%

Mobile Phase Composition (± 2%) < 2.0%
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Caption: Experimental workflow for the stability-indicating HPLC method of Dapsone.
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Caption: Logical relationship of HPLC method development and validation for Dapsone.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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